

# volasertib combination versus monotherapy clinical outcomes

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## Compound Focus: Volasertib

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## Clinical Outcomes in Acute Myeloid Leukemia (AML)

Trial Phase / Type	Treatment Arms	Key Efficacy Outcomes	Key Safety Outcomes	Reference / Identifier
Phase II (Previously untreated AML, ineligible for intensive therapy)	Volasertib + Low-Dose Cytarabine (LDAC) vs. LDAC alone	<b>Higher response rate</b> (31% vs 11.1%); Trend toward improved event-free survival [1]	Higher incidence of febrile neutropenia, constipation, nausea [1]	NCT00804856
Phase III (POLO-AML-2; Confirmatory trial)	Volasertib + LDAC vs. LDAC + Placebo	<b>Primary endpoint of improved overall survival not met</b> [2] [3]	Higher incidence of fatal infections reported [4]	NCT01721876
Phase I/II (Relapsed/Refractory AML)	Volasertib ± Cytarabine	Limited efficacy in monotherapy [4] [3]	-	NCT00804856 [5]

## Clinical Outcomes in Non-Small Cell Lung Cancer (NSCLC) & Myelodysplastic Syndromes (MDS)

Trial Phase / Type	Treatment Arms	Key Efficacy Outcomes	Key Safety Outcomes	Reference / Identifier
Phase II (Second-line advanced NSCLC)	Volasertib + Pemetrexed vs. Pemetrexed alone	<b>No PFS improvement</b> (median 3.3 vs 5.3 months); Higher ORR (21.3% vs 10.6%) [6]	Increased fatigue, nausea, vomiting, diarrhea with combination [6]	NCT00824408 [6]
Phase II (Second-line advanced NSCLC)	Volasertib Monotherapy	<b>Lack of efficacy</b> (median PFS 1.4 months); Recruitment stopped early [6]	Lower rate of GI events vs pemetrexed [6]	NCT00824408 [6]
Phase I (MDS/CMML/AML)	Volasertib + Azacitidine	<b>Preliminary activity</b> (ORR: 25-40%) [2]	Most common DLT: <b>hematological toxicity</b> (thrombocytopenia, neutropenia) [2]	NCT01957644, NCT02201329, NCT02721875 [2]

## Experimental Protocols in Key Studies

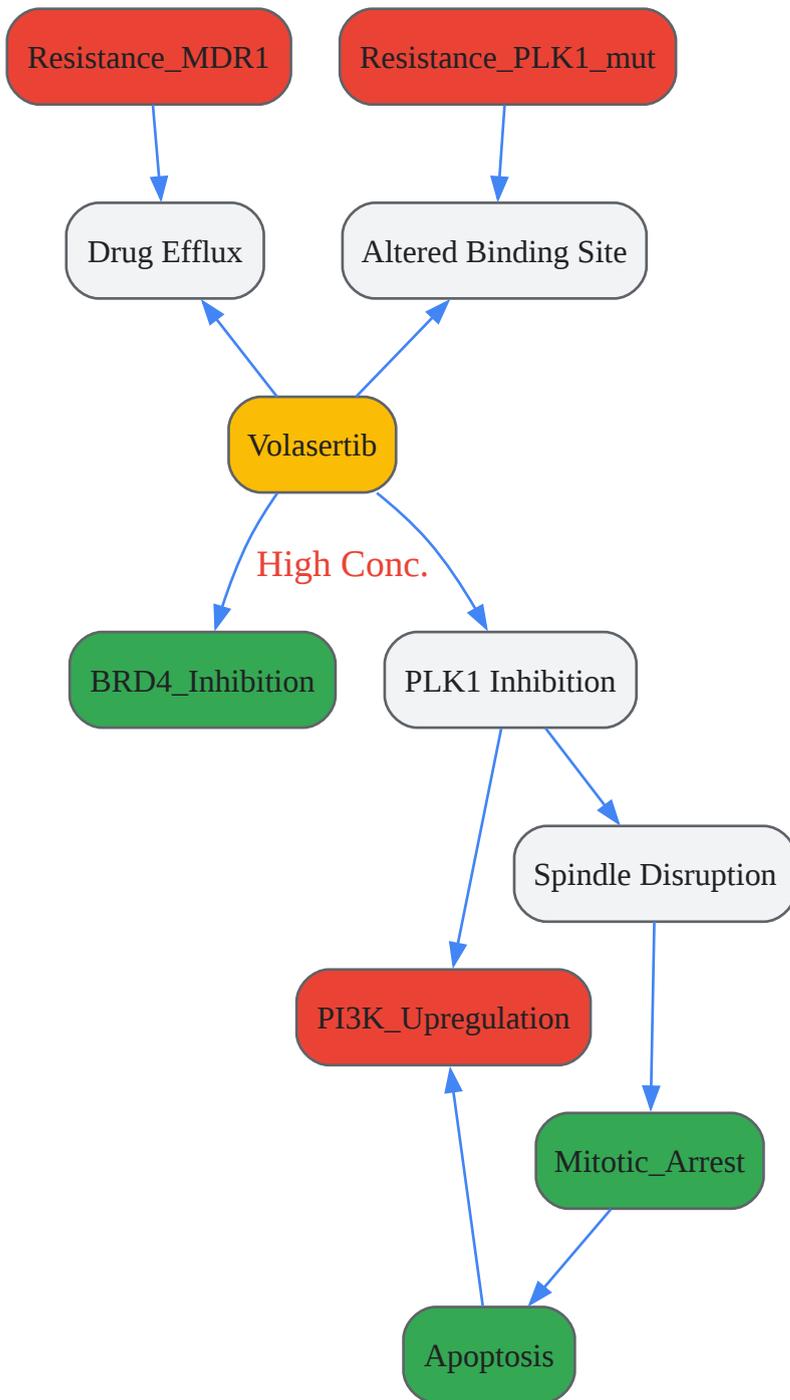
For researchers, the methodologies from these trials provide a foundation for designing future studies.

- **Study 1: Phase II Trial in NSCLC (NCT00824408)** [6]
  - **Objective:** To compare the efficacy and safety of **volasertib** monotherapy and in combination with pemetrexed versus pemetrexed monotherapy in second-line treatment for advanced NSCLC.

- **Patients:** Adults with advanced NSCLC whose disease had progressed after first-line platinum-based chemotherapy.
  - **Design:** Randomized, open-label, phase II. An initial run-in phase (n=12) determined the dose for combination therapy (**volasertib** 300 mg). Patients were then randomized to **volasertib** (n=37), **volasertib** + pemetrexed (n=47), or pemetrexed alone (n=47).
  - **Treatment:** All drugs were administered intravenously on Day 1 of every 21-day cycle.
  - **Primary Endpoint:** Progression-free survival (PFS).
  - **Secondary Endpoints:** Objective response rate (ORR), pharmacokinetics, and safety.
- **Study 2: Phase I Trials in MDS/AML (NCT01957644, NCT02201329, NCT02721875) [2]**
    - **Objective:** To determine the maximum tolerated dose (MTD) and safety of **volasertib**, both as a monotherapy and in combination with azacitidine.
    - **Patients:** Adults with higher-risk MDS, chronic myelomonocytic leukemia (CMML), or acute myeloid leukemia (AML).
    - **Design:** Open-label, phase I, dose-escalation. **Volasertib** was administered intravenously in 28-day cycles on various schedules (e.g., Days 1 and 15; Days 1 and 8). In combination arms, patients received subcutaneous azacitidine (75 mg/m<sup>2</sup>) on Days 1-7.
    - **Dose-Limiting Toxicity (DLT) Definition:** Primarily grade 4 thrombocytopenia or other grade ≥3 non-hematological toxicities considered drug-related.
    - **Primary Endpoint:** MTD.
    - **Secondary Endpoints:** Safety, preliminary anti-cancer activity (ORR).

## Mechanisms of Action and Resistance

Understanding **volasertib**'s mechanism and resistance pathways is crucial for interpreting clinical outcomes and designing new combination strategies.



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Diagram 1: **Volasertib**'s mechanism of action and common resistance pathways. Resistance can occur via MDR1-mediated efflux, PLK1 ATP-binding domain mutations, or upregulation of survival pathways like PI3K/AKT [4] [3].

- **Primary Mechanism:** **Volasertib** is a potent, selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase essential for mitotic entry, spindle formation, and chromosome segregation [3]. Inhibition leads to **mitotic arrest and apoptosis** [3].
- **Synergistic Rationale for Combinations:** Combining **volasertib** with cell cycle-dependent chemotherapies (e.g., cytarabine, azacitidine) or targeted agents aims to enhance cancer cell death by targeting multiple pathways simultaneously [7] [4].
- **Documented Resistance Mechanisms:**
  - **MDR1 Expression:** Overexpression of the multidrug resistance protein 1 (MDR1) pump effluxes **volasertib** from cancer cells [4].
  - **PLK1 Mutations:** Mutations in the ATP-binding domain of PLK1 can reduce **volasertib** binding [4].
  - **Adaptive Survival Pathways:** **Volasertib** treatment can upregulate the PI3K/AKT survival pathway, suggesting a rationale for co-targeting [4].

The clinical development of **volasertib** highlights the challenges of translating preclinical promise into successful patient outcomes. While initial studies showed potential, particularly in AML, subsequent phase III trials did not confirm a significant survival benefit.

- **For future research**, focusing on **predictive biomarkers** (e.g., PLK1 expression levels, MDR1 status) may help identify patient subgroups most likely to respond [4].
- Exploring combinations with **novel targeted agents**, such as PI3K inhibitors, could overcome inherent and adaptive resistance mechanisms [4].

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